1-(Hydroxymethyl)cyclopropaneacetonitrile

Descripción

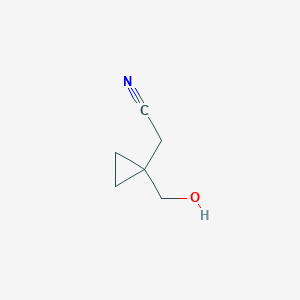

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-(hydroxymethyl)cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMLUMUVAPMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433348 | |

| Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152922-71-9 | |

| Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152922-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Hydroxymethyl Cyclopropaneacetonitrile

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile, ensuring that reactions occur at the desired functional groups and positions.

The introduction of the acetonitrile (B52724) group (-CH₂CN) is commonly achieved through a nucleophilic substitution reaction where a cyanide ion displaces a leaving group. This step is critical and various conditions have been optimized to maximize yield and purity.

A prevalent method involves the reaction of a precursor like 1-(bromomethyl)cyclopropyl methanol (B129727) or its acetate (B1210297) derivative with a cyanide salt. google.comgoogle.com The choice of cyanide source, solvent, and reaction conditions significantly influences the outcome. For instance, sodium cyanide is often preferred, and the reaction is conducted under alkaline conditions to facilitate the displacement. google.comgoogle.com Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are frequently used as they effectively dissolve inorganic cyanides and promote the reaction. google.comgaylordchemical.com

Detailed research findings from patented methods illustrate the specific conditions employed for this transformation:

| Precursor | Cyanide Source | Solvent | Base / pH | Temperature (°C) | Time (h) | Yield | Reference |

| 1-(bromomethyl)cyclopropyl methanol | Sodium Cyanide | DMF | pH 9 (Sodium Carbonate) | 60 | 10 | 90.02% | google.com |

| 1-(bromomethyl)cyclopropyl methanol | Cuprous Cyanide | DMF | pH 8 (Sodium Carbonate) | 70 | 8 | 88.02% | google.com |

| [1-(bromomethyl)cyclopropyl]methyl acetate | Sodium/Potassium Cyanide (10-30% aq. solution) | THF or DMSO | Alkaline Solution | 30-50 | 6-8 | Not specified | google.com |

One innovative approach detailed in patent CN113943231A involves using an aqueous cyanide solution instead of a solid cyanide salt. google.com This modification reduces the risk of direct operator contact with highly toxic cyanide materials, enhancing the safety of the process. google.com

The construction of the sterically strained cyclopropane (B1198618) ring is a key challenge in the synthesis of this compound. Intramolecular cyclization is a common and effective strategy. A widely cited method starts with an acyclic precursor, such as a derivative of neopentyl alcohol.

For example, a synthesis described in patent CN103058884B begins with 3-bromo-neopentyl alcohol. google.com This compound undergoes a reflux reaction in the presence of zinc powder and a basic catalyst, leading to the formation of the cyclopropane ring in the intermediate, 1-bromomethyl cyclopropyl (B3062369) methanol. google.com Another patented method utilizes tribromo-neopentyl acetate, which is reduced with zinc powder and a catalyst to form the cyclopropyl ring structure. google.com These reactions are examples of intramolecular reductive cyclization, where the zinc facilitates the formation of a new carbon-carbon bond to close the ring.

The hydroxymethyl group (-CH₂OH) is typically introduced by using a starting material that already contains the required carbon and oxygen atoms. A common precursor for this purpose is pentaerythritol (B129877), a readily available and inexpensive compound with a central carbon atom bonded to four -CH₂OH groups. patsnap.comgoogle.com

A significant challenge is the need to selectively react or protect only one or two of the four hydroxyl groups of pentaerythritol. One patented strategy addresses this by first converting pentaerythritol to tribromoneopentyl alcohol through bromination. patsnap.comgoogle.com Subsequently, the remaining hydroxyl group is protected via an acetylation reaction, forming 3-bromo-2,2-bis(bromomethyl)propyl acetate. patsnap.comgoogle.com This protected intermediate then undergoes cyclization. The protecting acetyl group is removed in a later step, typically via hydrolysis under basic conditions, to regenerate the free hydroxymethyl group in the final product. google.com This protection-deprotection strategy ensures that the hydroxymethyl group remains intact throughout the synthetic sequence.

The topic of stereoselective synthesis is not applicable to this compound. The central carbon atom of the cyclopropane ring (C1), to which both the hydroxymethyl and the acetonitile methyl groups are attached, is a quaternary carbon bonded to two identical methylene (B1212753) (-CH₂-) groups within the cyclopropane ring. As this carbon atom is not a stereocenter, the molecule is achiral and does not exist as enantiomers. Therefore, methods to produce enantiopure forms are not relevant.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency.

Several advancements in the synthesis of this compound align with these principles. A notable example is found in patent CN113943231A, which describes a process with significant green advantages over previous methods. google.com

Key Green Chemistry Improvements:

| Improvement | Traditional Method | Greener Method | Benefit | Reference |

| Reaction Temperature | 90°C | 50°C | Reduced energy consumption | google.com |

| Reaction Time | ~35 hours | ~10 hours | Increased throughput, energy savings | google.com |

| Waste Reduction | Not specified | Recovery and recycling of bromine-containing materials | Minimized hazardous waste output | google.com |

| Safety | Use of solid cyanide | Use of aqueous cyanide solution | Reduced risk of operator exposure to toxic solids | google.com |

These improvements not only lead to a more environmentally friendly process but also reduce production costs, making the synthesis more economically viable for industrial-scale production. google.com

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest portion of waste in a chemical process. ubc.ca The synthesis of this compound employs various organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), methanol, and ethanol. google.comgoogle.comgoogle.com

Evaluating these solvents using established green chemistry metrics, such as those in Sanofi's Solvent Selection Guide, provides insight into their sustainability. ubc.ca

Solvent Sustainability Evaluation:

| Solvent | Health Hazard | Safety Hazard | Environmental Hazard | Overall Ranking (Sanofi Guide) | Use in Synthesis |

| Water | Low | Low | Low | Recommended | Used for aqueous cyanide solution google.com |

| Ethanol | Low | Medium | Low | Recommended | Reaction solvent google.com |

| Methanol | High | Medium | Low | Substitution Advisable | Reaction solvent google.com |

| Tetrahydrofuran (THF) | Medium | High | Medium | Substitution Advisable | Reaction solvent google.com |

| Dimethyl Sulfoxide (DMSO) | Medium | Low | Medium | Substitution Advisable | Reaction solvent google.comgoogle.com |

| Dimethylformamide (DMF) | High | Medium | Medium | Substitution Advisable (with restrictions due to toxicity) | Reaction solvent google.com |

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgrsc.org High atom economy indicates less waste generation. acs.org In the synthesis of this compound, strategies are being implemented to maximize the incorporation of starting materials into the final product, thereby reducing the formation of by-products. nih.gov

Table 1: Comparison of Synthetic Efficiency

| Metric | Traditional Synthesis | Advanced Synthesis with Bromine Recycling |

| Starting Material | Varies | Pentaerythritol |

| Key Feature | - | Mechanical recycling of bromine |

| Waste Reduction | Lower | Significantly reduced waste output patsnap.com |

Process Optimization and Scale-Up Considerations for Industrial Production

Translating a laboratory-scale synthesis to industrial production requires careful optimization of various parameters to ensure efficiency, purity, cost-effectiveness, and safety on a larger scale.

Enhancements in Yield and Purity

A novel process for preparing this compound from 1-(bromomethyl)cyclopropyl]methyl acetate and a cyanide solution in an organic solvent has been shown to improve both yield and product quality. google.com This method avoids the harsh conditions required by other synthetic routes, such as the six-membered ring sulfite (B76179) ring opening. google.com By operating at a lower reaction temperature (50°C instead of 90°C), the formation of impurities is reduced, leading to a higher purity of the final product. patsnap.comgoogle.com

Reduction of Production Costs

Significant cost reductions have been achieved through process optimization. By utilizing pentaerythritol as a starting material and implementing a more efficient reaction pathway, the reaction time has been drastically shortened from approximately 35 hours to about 10 hours. patsnap.comgoogle.com This reduction in reaction time, coupled with a lower reaction temperature, leads to lower energy consumption and, consequently, reduced production costs. patsnap.comgoogle.com The use of simpler, more readily available raw materials also contributes to the economic viability of this advanced synthesis. patsnap.com

Table 2: Impact of Process Optimization on Production Efficiency

| Parameter | Traditional Method | Optimized Method |

| Reaction Temperature | 90°C | 50°C patsnap.comgoogle.com |

| Reaction Time | ~35 hours | ~10 hours patsnap.comgoogle.com |

| Energy Consumption | High | Reduced |

| Production Cost | Higher | Greatly reduced patsnap.comgoogle.com |

Advanced Reactivity and Mechanistic Investigations of 1 Hydroxymethyl Cyclopropaneacetonitrile

Mechanistic Pathways of Nucleophilic Substitution Reactions

The presence of both a hydroxymethyl and a nitrile group allows for a variety of nucleophilic substitution reactions. The specific mechanistic pathway is highly dependent on the nature of the nucleophile, the electrophile, and the reaction conditions.

Reactions Involving the Nitrile Group

The nitrile group in 1-(hydroxymethyl)cyclopropaneacetonitrile is susceptible to nucleophilic attack at the electrophilic carbon atom. These reactions typically proceed through a tetrahedral intermediate.

One of the key reactions of the nitrile group is its hydrolysis to a carboxylic acid or an amide. This transformation can be catalyzed by either acid or base. Under acidic conditions, the nitrogen atom is protonated, increasing the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, a carboxylic acid is formed. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation of the resulting anion leads to the formation of a carboxamide, which can be further hydrolyzed to a carboxylic acid.

The nitrile group can also be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. youtube.comyoutube.comyoutube.com Subsequent workup with water provides the primary amine.

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group possesses a nucleophilic oxygen atom and can participate in a range of nucleophilic substitution reactions. The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution.

For instance, the synthesis of this compound can involve a nucleophilic substitution reaction where a cyanide ion displaces a leaving group. One patented method describes the synthesis starting from 1,1-bis(hydroxymethyl)cyclopropane, which is converted to a cyclic sulfite (B76179). The ring-opening of this sulfite with a cyanide source, such as sodium cyanide, proceeds via a nucleophilic attack of the cyanide ion. google.com Another synthetic route involves the displacement of a bromine atom from 1-(bromomethyl)cyclopropyl methanol (B129727) with cyanide. google.com

The hydroxyl group can also act as a nucleophile itself. For example, it can be acylated to form esters. A patented synthesis of this compound involves the hydrolysis of an acetate (B1210297) ester under basic conditions to yield the final product. patsnap.com

Cyclopropane (B1198618) Ring Opening and Rearrangement Mechanisms

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. nih.govbeilstein-journals.orgresearchgate.net The regioselectivity and stereoselectivity of these reactions are often dictated by the nature of the substituents on the ring and the reaction mechanism.

For cyclopropanes bearing both donor and acceptor groups, such as this compound (with the hydroxymethyl group being a weak donor and the acetonitrile (B52724) group being an acceptor), ring opening can be facilitated. The reaction can proceed through different mechanisms, including radical, cationic, or anionic pathways.

Radical-mediated ring opening is a common pathway for cyclopropane derivatives. nih.govbeilstein-journals.orgresearchgate.netrsc.org The reaction is typically initiated by the formation of a radical adjacent to the cyclopropane ring. This can be achieved through various methods, such as the use of radical initiators or photoredox catalysis. The resulting cyclopropylmethyl radical can then undergo rapid ring opening to form a more stable homoallylic radical. The rate of this ring-opening process is influenced by the stability of the resulting radical.

In the context of this compound, a radical could be generated at the carbon bearing the hydroxymethyl group, leading to a cyclopropylcarbinyl radical. This radical would be expected to undergo ring opening. For instance, studies on related cyclopropanol (B106826) derivatives have shown that they can undergo oxidative ring-opening reactions. beilstein-journals.org

Ring-opening can also be initiated by electrophilic attack on the cyclopropane ring or by the formation of a carbocation adjacent to the ring. Quantum chemical calculations on protonated cyclopropanol have shown that ring opening occurs in a disrotatory manner. researchgate.net For this compound, protonation of the hydroxyl group could lead to a carbocation, which might induce ring opening.

Oxidation and Reduction Chemistry of this compound

The hydroxymethyl and nitrile functionalities of this compound can undergo selective oxidation and reduction reactions.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. Mild oxidation conditions, such as those employed in the Swern oxidation (using dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base like triethylamine), would be expected to yield the corresponding aldehyde, 1-formylcyclopropaneacetonitrile. organicchemistrytutor.comchemistrysteps.comwikipedia.orgorganic-chemistry.orgyoutube.com The Swern oxidation is known for its tolerance of other functional groups, which would likely leave the nitrile group intact. wikipedia.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely oxidize the primary alcohol to a carboxylic acid.

As mentioned in section 3.1.1, the nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comyoutube.comyoutube.comyoutube.com It is important to note that LiAlH4 would also reduce the hydroxymethyl group to a methyl group if the reaction is not carefully controlled. Therefore, selective reduction of the nitrile in the presence of the alcohol would be challenging and likely require protection of the alcohol group.

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

For instance, computational studies on the nucleophilic substitution reactions of azoles with aryl fluorides have revealed a mechanistic continuum, challenging the classical SNAr mechanism. nih.gov Similar studies on the internal nucleophilic substitution (SNi) reactions have led to the proposal of a new mechanism that better explains experimental observations. rsc.org

Derivatives and Functionalization of 1 Hydroxymethyl Cyclopropaneacetonitrile

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important chemical groups, including carboxylic acids, amides, and amines.

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, yielding 1-(hydroxymethyl)cyclopropaneacetic acid. This transformation is a standard procedure in organic synthesis.

Partial hydrolysis of the nitrile can afford the corresponding amide, 1-(hydroxymethyl)cyclopropaneacetamide. As mentioned previously, this amide can be formed concurrently with halogenation of the hydroxyl group when using hydrogen halides. google.com The formation of amides from nitriles can also be achieved under controlled conditions, for example, using specific catalysts or enzymatic methods.

The nitrile group is readily reduced to a primary amine, a transformation of significant importance in the synthesis of pharmaceutical compounds. This reaction converts 1-(hydroxymethyl)cyclopropaneacetonitrile into 2-(1-(hydroxymethyl)cyclopropyl)ethanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via hydride addition to the nitrile carbon, followed by a second hydride transfer to the intermediate imine, which upon acidic workup yields the primary amine. youtube.comlibretexts.org

Alternatively, catalytic hydrogenation offers a milder method for this reduction. rsc.orggoogle.com Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used under a hydrogen atmosphere to achieve this conversion. rsc.org The choice of catalyst and reaction conditions is important to ensure the selective reduction of the nitrile without affecting the hydroxyl group or the cyclopropane (B1198618) ring. google.com

Table 3: Common Reduction Methods for Nitrile to Amine Conversion

| Reagent(s) | Product | Reaction Type |

|---|---|---|

| 1. LiAlH₄; 2. H₃O⁺ | 2-(1-(Hydroxymethyl)cyclopropyl)ethanamine | Hydride Reduction |

| H₂, Raney Nickel | 2-(1-(Hydroxymethyl)cyclopropyl)ethanamine | Catalytic Hydrogenation |

The nitrile group of this compound can undergo the Pinner reaction to form an imino ester, also known as an alkyl imidate. google.com This reaction involves treating the nitrile with an alcohol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride. masterorganicchemistry.com

The reaction proceeds by protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by the alcohol. The resulting product is a stable crystalline salt, often called a Pinner salt. masterorganicchemistry.com A patent describes the direct conversion of this compound into the corresponding imino ester salt under these conditions. google.com These Pinner salts are themselves useful intermediates; for instance, they can be hydrolyzed to form esters or react with ammonia (B1221849) to produce amidines. google.com

Table 4: Pinner Synthesis of this compound

| Reactants | Reagent(s) | Intermediate Product |

|---|

Cyclopropane Ring Modifications

The significant ring strain of the cyclopropane ring, estimated at approximately 27 kcal/mol, makes it susceptible to ring-opening reactions, which is the primary strategy for its modification. masterorganicchemistry.com Unlike more stable cycloalkanes, the cyclopropane ring can undergo addition reactions that lead to the formation of linear alkyl chains, a process driven by the release of this inherent strain. pharmaguideline.com

Ring-Opening Reactions:

Hydrogenation: Catalytic hydrogenation of the cyclopropane ring can lead to its opening. In the presence of catalysts like nickel or platinum, the ring can be cleaved to form a saturated, open-chain hydrocarbon. pharmaguideline.com The specific bond that breaks would be influenced by the steric and electronic effects of the hydroxymethyl and cyanomethyl substituents.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) in a non-polar solvent like carbon tetrachloride can result in the opening of the cyclopropane ring to yield 1,3-dihalogenated products. pharmaguideline.com This reaction proceeds via an electrophilic addition mechanism where the ring itself acts as the nucleophile.

Reaction with Hydrogen Halides: Strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) can also induce ring-opening to form halogenated acyclic compounds. slideshare.net

Selenenylation: Electrophiles like benzeneselenenyl chloride (PhSeCl) can react with substituted cyclopropanes, often in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), to yield ring-opened products containing a phenylseleno group. rsc.org

The table below summarizes potential ring-opening modifications for this compound based on established cyclopropane chemistry.

| Reaction Type | Reagent(s) | Potential Product(s) | Reference |

| Catalytic Hydrogenation | H₂, Ni or Pt catalyst | Substituted pentanenitrile derivatives | pharmaguideline.com |

| Halogenation | Br₂ in CCl₄ | 1,3-Dibromo-2-(hydroxymethyl)-2-(cyanomethyl)propane | pharmaguideline.com |

| Hydrohalogenation | HBr or HI | 3-Bromo-2-(bromomethyl)-2-(hydroxymethyl)propanenitrile | slideshare.net |

| Selenenylation | PhSeCl, TiCl₄ | Ring-opened phenylseleno derivatives | rsc.org |

Synthesis of Polyfunctionalized Derivatives for Pharmaceutical Applications

The functional groups of this compound—the hydroxyl and nitrile moieties—serve as key handles for introducing chemical diversity to create derivatives with potential therapeutic value. The cyclopropane scaffold is a common motif in drug discovery, valued for its ability to provide conformational rigidity and unique spatial arrangements of functional groups.

For instance, research into new antidepressants has utilized a similar structural core, (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid, to synthesize a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. nih.gov One of the successful compounds from this series, midalcipran, was developed from this scaffold. nih.gov This highlights a viable strategy for the derivatization of this compound.

A plausible synthetic approach could involve the following steps:

Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., Jones reagent, KMnO₄). This introduces a new functional group for further modification.

Modification of the Carboxylic Acid: The resulting carboxylic acid can be converted into an amide via coupling reactions with various amines. This allows for the introduction of a wide range of substituents.

Reduction of the Nitrile Group: The acetonitrile (B52724) group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

This sequence of reactions would produce a library of polyfunctionalized cyclopropane derivatives bearing amide and amine functionalities, which are common in pharmacologically active molecules. The metabolic functionalization of alkyl groups to hydroxyl or carboxyl groups is a known pathway that can significantly alter the pharmacological activity of a parent drug, often leading to attenuation or loss of activity, though in some cases activity is retained. nih.gov Synthetic manipulation allows for the deliberate placement of these and other groups to optimize drug-like properties.

The table below outlines a potential synthetic pathway for creating polyfunctionalized derivatives for pharmaceutical screening.

| Step | Starting Material | Reagent(s) / Condition(s) | Intermediate / Product | Purpose | Reference |

| 1 | This compound | CrO₃, H₂SO₄ (Jones Reagent) | 1-(Cyanomethyl)cyclopropane-1-carboxylic acid | Introduce carboxylic acid functionality | N/A |

| 2 | 1-(Cyanomethyl)cyclopropane-1-carboxylic acid | SOCl₂, then R₂NH | 1-(Cyanomethyl)-N,N-disubstituted-cyclopropane-1-carboxamide | Introduce diverse amide groups | nih.gov |

| 3 | 1-(Cyanomethyl)-N,N-disubstituted-cyclopropane-1-carboxamide | LiAlH₄ or H₂/Raney Ni | 1-(2-Aminoethyl)-N,N-disubstituted-cyclopropane-1-carboxamide | Introduce primary amine for receptor interaction | nih.gov |

Applications of 1 Hydroxymethyl Cyclopropaneacetonitrile in Advanced Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The primary and most well-documented application of 1-(Hydroxymethyl)cyclopropaneacetonitrile is in the pharmaceutical industry, where it serves as a crucial precursor in the synthesis of high-value active pharmaceutical ingredients (APIs). google.com Its bifunctional nature allows for sequential and selective modifications, making it an ideal starting point for constructing the intricate molecular architectures required for therapeutic agents.

This compound is a well-established intermediate in the synthesis of Montelukast, a widely used oral medication for the management of asthma and allergic rhinitis. google.compharmaffiliates.com Montelukast functions as a leukotriene receptor antagonist, and this intermediate provides the key cyclopropane-containing side-chain necessary for the drug's activity. chemicalbook.comnih.gov

The synthesis of Montelukast from this intermediate involves several key transformations. A common synthetic route begins with the conversion of the hydroxyl group of this compound into a better leaving group, such as a mesylate. This is followed by a series of steps to introduce a thiol group, ultimately forming [1-(mercaptomethyl)cyclopropyl]acetic acid. google.comchemicalbook.com This crucial side-chain is then coupled with the main quinoline-containing fragment of the Montelukast molecule. chemicalbook.com Various patents describe processes for preparing this key side-chain, highlighting different strategies to convert the hydroxymethyl and acetonitrile (B52724) groups into the required mercaptomethyl and acetic acid moieties. pharmaffiliates.comchemicalbook.com

The table below summarizes a selection of patented synthetic approaches starting from precursors to or including this compound.

| Patent/Source | Starting Material | Key Transformation Steps | Resulting Intermediate |

| US 5,523,477 | 1,1-cyclopropanedimethanol | Mono-benzoylation, mesylation, cyanide displacement, hydrolysis | 2-[1-(hydroxymethyl)-cyclopropane] acetic acid |

| US 7,572,930 B2 | 1,1-cyclopropanedimethanol | Formation of cyclic sulfite (B76179), reaction with sodium cyanide | This compound |

| CN103058884B | 3-bromo-neopentyl alcohol | Cyclization with Zn powder, displacement with cyanide | This compound |

Montelukast is a potent and specific antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. nih.gov Consequently, the role of this compound is intrinsically linked to the synthesis of LTD4 antagonists. pharmaffiliates.com Leukotrienes are inflammatory mediators released by the body that cause bronchoconstriction and inflammation in the airways. nih.gov By serving as a precursor to Montelukast, this compound is fundamental to the creation of a drug that effectively blocks the action of LTD4.

Furthermore, its utility extends to being a reactant in the preparation of other potent LTD4 antagonists, such as various benzothiazole (B30560) and thiazole (B1198619) substituted benzyl (B1604629) alcohols. This highlights its versatility as a foundational element for a class of anti-inflammatory drugs beyond just Montelukast.

The cyclopropane (B1198618) ring is a highly valuable structural motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug molecules, including enhanced potency, metabolic stability, and receptor binding affinity. The cyclopropane fragment can act as a "bioisostere" for other chemical groups, such as a phenyl ring or a double bond, while offering a distinct conformational profile.

The synthesis of chiral drugs containing cyclopropane rings is a significant area of research. guidechem.combiosynth.com While this compound itself is achiral, its derivatives are central to creating chiral molecules. For example, the subsequent transformations of this intermediate in the synthesis of Montelukast lead to a final product with a single chiral center in the side chain originating from the cyclopropane unit. chemicalbook.com The ability to construct specific stereoisomers is critical, as different enantiomers of a drug can have vastly different biological activities and safety profiles. Biocatalytic methods using engineered enzymes have been developed for the asymmetric synthesis of chiral cyclopropanes, demonstrating the importance of controlling stereochemistry in this class of compounds for pharmaceutical applications. guidechem.com

Utility in Agrochemical Synthesis

The cyclopropane ring is a structural feature present in a number of effective pesticides and herbicides. While this compound is noted as being utilized in the production of agrochemicals, detailed research findings or specific examples of its application in the synthesis of commercial agrochemicals are not widely available in the public domain. The synthesis of cyclopeptide analogues, some of which exhibit herbicidal properties, demonstrates the broader interest in cyclic structures in agrochemical research, though this does not directly involve the title compound.

Development of Novel Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of medicinal chemistry. This compound serves as a reactant in the synthesis of novel heterocyclic systems. Specifically, it has been used in the preparation of benzothiazoles and thiazoles that are substituted with benzyl alcohols. These resulting heterocyclic compounds have been investigated as potent antagonists for the LTD4 receptor, linking this application back to its primary role in pharmaceutical synthesis.

Contribution to Materials Science Applications

The application of this compound in the field of materials science is not well-documented in publicly available literature. While it is a versatile organic building block, its use in the synthesis of polymers or other advanced materials has not been a significant focus of reported research. guidechem.combiosynth.com

Analytical and Spectroscopic Characterization of 1 Hydroxymethyl Cyclopropaneacetonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 1-(Hydroxymethyl)cyclopropaneacetonitrile. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of hydrogen atoms in the molecule. The protons on the cyclopropane (B1198618) ring are anticipated to appear in the upfield region (approximately 0.5–1.5 ppm), characteristic of strained ring systems. The two protons of the hydroxymethyl group (-CH₂OH) and the two protons of the cyanomethyl group (-CH₂CN) would likely produce signals at different chemical shifts due to the varying electronic environments. The hydroxyl proton (-OH) would typically appear as a broad singlet, the position of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. The spectrum for this compound would be expected to show signals corresponding to the nitrile carbon, the carbons of the cyclopropane ring, the cyanomethyl carbon, and the hydroxymethyl carbon. The nitrile carbon (C≡N) is typically found in the downfield region of the spectrum. The quaternary carbon of the cyclopropane ring to which the side chains are attached would also be identifiable.

Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Cyclopropane (-CH₂-CH₂-) | ~ 0.5 - 1.5 | Complex multiplets due to ring strain and coupling. |

| ¹H | Cyanomethyl (-CH₂CN) | ~ 2.5 - 2.8 | Singlet or triplet, depending on coupling. |

| ¹H | Hydroxymethyl (-CH₂OH) | ~ 3.5 - 4.0 | Singlet or multiplet, adjacent to the hydroxyl group. |

| ¹H | Hydroxyl (-OH) | Variable | Broad singlet, position is concentration and solvent dependent. |

| ¹³C | Cyclopropane (C₃H₄) | ~ 10 - 30 | Upfield signals typical for cyclopropyl (B3062369) carbons. |

| ¹³C | Cyanomethyl (-CH₂CN) | ~ 20 - 30 | |

| ¹³C | Hydroxymethyl (-CH₂OH) | ~ 60 - 70 | Downfield shift due to the electronegative oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands for its hydroxyl and nitrile groups.

Key expected IR absorption bands include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretch: Absorptions for C-H stretching in the cyclopropyl and methylene (B1212753) groups would appear around 2850-3050 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.

C-O Stretch: A C-O stretching vibration for the primary alcohol would be expected in the 1050-1150 cm⁻¹ region.

Predicted IR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl (CH₂) | C-H Stretch | 2850 - 3000 | Medium |

| Cyclopropyl (CH) | C-H Stretch | ~ 3050 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 | Medium, Sharp |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. The molecular formula of this compound is C₆H₉NO, with a calculated molecular weight of approximately 111.14 g/mol . scbt.comnih.gov

In an MS experiment, the molecule would be ionized to form a molecular ion ([M]⁺). For this compound, the molecular ion peak would be observed at an m/z of 111. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals.

Common fragmentation pathways could include:

Loss of a water molecule (H₂O) from the hydroxymethyl group, leading to a fragment at m/z 93 ([M-18]⁺).

Cleavage of the cyanomethyl group (-CH₂CN), resulting in a fragment.

Loss of the hydroxymethyl radical (-•CH₂OH), leading to a fragment at m/z 80.

Fragmentation of the cyclopropane ring, which is characteristic of such strained structures. docbrown.info

Plausible Mass Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

|---|---|---|

| 111 | [M]⁺ | - |

| 94 | [M-OH]⁺ | •OH |

| 93 | [M-H₂O]⁺ | H₂O |

| 82 | [M-CH₂OH]⁺ | •CH₂OH |

| 81 | [M-CH₂CN]⁺ | •CH₂CN |

| 70 | [M-CH₂CN-H]⁺ | •CH₂CN, •H |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for these purposes.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for analyzing volatile compounds like this compound. The compound's predicted boiling point of 245.1°C at standard pressure suggests it is amenable to GC analysis. guidechem.com In practice, GC has been used to monitor the progress of its synthesis, confirming its utility in a laboratory setting. google.com

For purity assessment, a GC method would typically involve injecting a sample onto a capillary column (e.g., with a polar or mid-polar stationary phase like a polyethylene (B3416737) glycol or a phenyl-substituted polysiloxane) and using a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. The retention time would be characteristic of the compound under specific conditions (e.g., temperature program, carrier gas flow rate), and the peak area would correspond to its concentration, allowing for quantification of purity and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation and purification of less volatile or thermally sensitive compounds. For this compound, which possesses polar functional groups, reversed-phase HPLC would be a highly effective method. cymitquimica.com

A typical reversed-phase HPLC setup would utilize a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, although the nitrile group has a weak chromophore. Alternatively, a mass spectrometer detector (LC-MS) could be employed for more sensitive and specific detection. This method is crucial for isolating the pure compound and for analyzing samples where non-volatile derivatives or impurities are present.

Future Research Directions and Emerging Applications

Exploration of New Catalytic Systems for Efficient Synthesis

The synthesis of 1-(hydroxymethyl)cyclopropaneacetonitrile and other cyclopropane (B1198618) derivatives is an area ripe for innovation in catalysis. organic-chemistry.org Current methods often rely on multi-step processes that can be inefficient. acs.orggoogle.com Future research is likely to focus on the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

One promising avenue is the use of advanced rhodium (II) catalysts. nih.gov While rhodium catalysts are already employed in cyclopropanation reactions, the design of new ligands can significantly enhance their performance. nih.gov For instance, catalysts like Rh₂(S-TCPTAD)₄ have demonstrated high levels of asymmetric induction in the cyclopropanation of electron-deficient alkenes. nih.gov Further exploration of chiral rhodium catalysts could lead to more direct and enantioselective syntheses of this compound. organic-chemistry.org

Biocatalysis represents another exciting frontier. springernature.com Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, have emerged as powerful tools for stereoselective cyclopropanation. utdallas.eduacs.org These biocatalysts can operate under mild conditions and offer exquisite control over the stereochemistry of the product, which is crucial for pharmaceutical applications. nih.gov The development of enzymes specifically tailored for the synthesis of this compound could provide a more environmentally friendly and efficient alternative to traditional chemical methods. nih.govnsf.gov

| Catalytic System | Potential Advantages | Challenges | Relevant Research |

|---|---|---|---|

| Advanced Rhodium(II) Catalysts | High efficiency and enantioselectivity. | Cost of rhodium, optimization of ligands. | Development of catalysts like Rh₂(S-TCPTAD)₄ for asymmetric cyclopropanation. nih.gov |

| Engineered Biocatalysts (e.g., Myoglobin, Cytochrome P450) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering for specific substrates, scalability. | Use of engineered hemoproteins for stereoselective cyclopropanation. utdallas.eduacs.org |

Investigation of Biological Activities Beyond Montelukast Precursor

While the primary application of this compound is as a precursor to Montelukast, the broader class of cyclopropane-containing compounds exhibits a wide spectrum of biological activities. wikipedia.org This suggests that this compound and its derivatives could have therapeutic potential beyond the treatment of asthma.

Research has shown that cyclopropane-containing nucleoside analogues possess significant antiviral properties. nih.gov For example, methylenecyclopropane (B1220202) analogues have demonstrated activity against various human herpesviruses. nih.gov The structural motifs within this compound could serve as a scaffold for the design of novel antiviral agents. frontiersin.orgresearchgate.net

Furthermore, certain cyclopropane derivatives have been investigated for their antitumor activity. nih.govnih.gov The unique strain and electronic properties of the cyclopropane ring can lead to novel interactions with biological targets. nih.gov Screening libraries of derivatives of this compound for anticancer activity could uncover new lead compounds for drug discovery. mdpi.com

| Potential Biological Activity | Rationale | Examples from Related Compounds |

|---|---|---|

| Antiviral | The cyclopropane ring is a key feature in some antiviral nucleoside analogues. | Methylenecyclopropane analogues are active against human herpesviruses. nih.gov Cyclopropane-based inhibitors have shown activity against coronavirus 3C-like proteases. nih.gov |

| Antitumor | Cyclopropane derivatives have shown selective cytotoxic effects against tumor cell lines. | Fluoro- and chloropurine methylenecyclopropanes have exhibited antitumor activity. nih.gov |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. researchgate.net Future research on this compound will likely prioritize the development of more sustainable synthetic routes.

This includes the use of greener solvents, such as water, or even solvent-free reaction conditions. organic-chemistry.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption. researchgate.net The application of these methods to the synthesis of this compound could significantly improve its environmental footprint.

Biocatalytic routes, as mentioned earlier, are inherently green as they are performed in aqueous media under mild conditions. nih.gov Furthermore, the exploration of renewable feedstocks as starting materials for the synthesis is a key aspect of sustainable chemistry. While specific pathways from renewable resources to this compound are yet to be established, this remains an important long-term goal.

| Sustainable Approach | Description | Potential Benefits |

|---|---|---|

| Green Solvents/Solvent-Free Conditions | Replacing hazardous organic solvents with water or eliminating solvents altogether. | Reduced toxicity, waste, and environmental impact. organic-chemistry.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Faster reaction times, increased yields, and reduced energy consumption. researchgate.net |

| Biocatalysis | Using enzymes to catalyze reactions. | High selectivity, mild conditions, and use of aqueous media. nih.gov |

Advanced Materials and Nanotechnology Applications

The unique chemical properties of this compound, particularly its functional groups, make it a candidate for applications in materials science and nanotechnology.

The strained cyclopropane ring can undergo ring-opening polymerization (ROP) to create novel polymers. rsc.org The presence of the hydroxymethyl and acetonitrile (B52724) groups on this compound could allow it to act as a functional monomer, leading to polymers with tailored properties such as higher glass transition temperatures and improved solubility. rsc.org These polymers could find applications in advanced coatings, adhesives, or biomedical devices.

In nanotechnology, cyclopropane derivatives could be used to construct functionalized nanoparticles. The hydroxymethyl group provides a handle for further chemical modification, allowing for the attachment of these molecules to surfaces or other nanomaterials. The specific properties of the cyclopropane ring could impart unique electronic or reactive characteristics to these nanomaterials.

| Application Area | Potential Role of this compound | Resulting Properties/Functionalities |

|---|---|---|

| Polymer Chemistry | Functional monomer in ring-opening polymerization (ROP). | Polymers with high glass transition temperatures, enhanced solubility, and functional side chains. rsc.org |

| Nanotechnology | Building block for functionalized nanoparticles or surface modification. | Nanomaterials with tailored surface chemistry and potentially unique electronic or reactive properties. |

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry provides powerful tools for accelerating research and discovery. nih.gov In the context of this compound, computational methods can be employed to design novel derivatives and to better understand and optimize reaction pathways. youtube.com

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms in detail. acs.orgacs.orgnih.gov This allows for the prediction of transition state energies, which can help in the selection of optimal catalysts and reaction conditions for the synthesis of this compound and its derivatives. researchgate.netnih.gov DFT can also be used to predict the stereochemical outcome of reactions, which is critical for the synthesis of chiral molecules. nih.gov

Molecular dynamics simulations can provide insights into the physical properties and behavior of molecules in different environments. aip.orgnih.gov These simulations can be used to study how derivatives of this compound might interact with biological targets or how they would behave as part of a larger material. This in silico screening can help to prioritize which novel derivatives to synthesize and test in the laboratory.

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting stereoselectivity. | Rational design of catalysts and optimization of reaction conditions. acs.orgacs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of derivatives with biological targets or their behavior in materials. | Prioritization of synthetic targets for drug discovery or materials science. aip.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for determining the purity of 1-(Hydroxymethyl)cyclopropaneacetonitrile?

- Methodological Answer : Purity assessment typically involves HPLC with UV detection (e.g., using acetonitrile-based mobile phases, as referenced in EPA Method 531.2 for carbamate pesticides ). NMR spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the integrity of the cyclopropane ring and hydroxymethyl/nitrile groups. Additionally, melting point analysis (reported as 119°C with decomposition ) and mass spectrometry (to confirm molecular weight) are standard. For quantification, calibration curves using acetonitrile solutions (e.g., 100 µg/mL) are advised .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Storage under an inert atmosphere (argon/nitrogen) at room temperature is recommended to prevent degradation of the nitrile and hydroxymethyl groups . Stability tests under varying humidity (e.g., 30–70% RH) and temperature (4°C to 40°C) should be conducted to establish shelf-life.

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Synthesis often involves cyclopropanation of allylic precursors. For example:

- Step 1 : Reacting a vinyl ether with a diazo compound (e.g., ethyl diazoacetate) to form the cyclopropane ring.

- Step 2 : Introducing the hydroxymethyl group via hydrolysis of a protected intermediate (e.g., silyl ethers).

- Step 3 : Nitrile installation via nucleophilic substitution (e.g., using KCN or TMS-CN) .

- Reaction progress should be monitored by TLC or GC-MS , with intermediates characterized by IR spectroscopy to track functional groups.

Advanced Research Questions

Q. How does the steric strain of the cyclopropane ring influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer : The cyclopropane ring’s strain (≈27 kcal/mol) enhances reactivity. Kinetic studies under acidic/basic conditions can quantify ring-opening rates. For example:

- Acidic Hydrolysis : The nitrile group may protonate, facilitating nucleophilic attack on the cyclopropane.

- Base-Induced Ring Opening : Hydroxide ions target the strained C-C bonds, forming conjugated dienes or ketones.

- Use DFT calculations (e.g., Gaussian software) to model transition states and compare with experimental data (e.g., Arrhenius plots from variable-temperature NMR ).

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in solvent polarity , catalyst loading , or impurity profiles . To address this:

- Reproduce Experiments : Standardize conditions (e.g., acetonitrile vs. DMF as solvents ).

- Advanced Characterization : Use X-ray crystallography to confirm stereochemistry and HPLC-MS to identify byproducts.

- Statistical Analysis : Apply ANOVA to compare yields across multiple trials, accounting for variables like temperature and reagent purity .

Q. What strategies optimize the use of this compound as a precursor in Montelukast intermediate synthesis?

- Methodological Answer : Key steps include:

- Thiol-Ene Click Chemistry : React with mercaptoacetic acid derivatives to form 1-(Mercaptomethyl)cyclopropaneacetic acid, a Montelukast intermediate .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxymethyl moiety during nitrile activation.

- Scale-Up Considerations : Monitor exothermicity during cyclopropanation using reaction calorimetry to prevent thermal runaway .

Data Analysis & Presentation Guidelines

-

For Basic Research :

-

For Advanced Research :

- Include error bars and confidence intervals in kinetic plots.

- Apply multivariate regression to correlate reaction variables (e.g., temperature, catalyst) with yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.